22,23-Dihydrospinasterone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
137567-08-9 |
|---|---|
Molecular Formula |
C29H48O |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(5R,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-22,25-27H,7-10,12-18H2,1-6H3/t20-,21-,22-,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
JWANJDUXWSJWER-QEHLSLKGSA-N |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C)C(C)C |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@H]4[C@@]3(CCC(=O)C4)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C)C(C)C |
Synonyms |
22,23-dihydrospinasterone |
Origin of Product |
United States |
Natural Occurrence and Biogeographical Distribution of 22,23 Dihydrospinasterone
Isolation from the Plant Kingdom
22,23-Dihydrospinasterone has been isolated from a diverse range of plant species, spanning multiple families. The following sections detail its occurrence in specific botanical families and genera.
While Tagetes minuta, a member of the Asteraceae family, is known to produce a variety of secondary metabolites, including terpenoids and flavonoids, the presence of this compound in this particular species has not been definitively confirmed in available scientific literature. Phytochemical studies of Tagetes species have identified other phytosterols (B1254722), such as β-sitosterol, as prevalent, but specific isolation of this compound from Tagetes minuta remains to be documented.
The Caryophyllaceae family is a confirmed source of this compound. Phytochemical analysis of Gypsophila trichotoma has revealed the presence of this compound in both its roots and aerial parts. cir-safety.orgusda.gov Similarly, studies on Arenaria kansuensis have led to the isolation of this compound from the whole plant.
Table 1: Occurrence of this compound in the Caryophyllaceae Family
| Species | Plant Part(s) |
| Gypsophila trichotoma | Roots and aerial parts |
| Arenaria kansuensis | Whole plant |
Costus speciosus, a member of the Costaceae family, has been identified as a source of this compound. The compound was isolated from the n-hexane-chloroform soluble fraction of the methanol (B129727) extract of its rhizomes. fmc.br This finding highlights the rhizomes of Costus speciosus as a specific location for the accumulation of this phytosterol.
The Moraceae family, represented by Ficus sycomorus, has been investigated for its rich phytochemical profile, which includes various sterols and triterpenes. However, based on the current body of scientific literature, the specific isolation of this compound from Ficus sycomorus has not been reported. General phytochemical screenings have confirmed the presence of sterols as a class of compounds, but have not detailed the identification of this compound.
Beyond the aforementioned families, this compound has been identified in a variety of other plant species. Notably, it has been detected in the seed oil of Camellia sinensis, the plant from which tea is derived. cir-safety.orgusda.gov
Table 2: Confirmed and Unconfirmed Sources of this compound in Diverse Plant Genera
| Species | Family | Plant Part(s) | Status |
| Camellia sinensis | Theaceae | Seed Oil | Confirmed |
| Acalypha indica | Euphorbiaceae | Not specified | Unconfirmed |
| Tinospora cordifolia | Menispermaceae | Not specified | Unconfirmed |
| Corollacarpus epigaeus | Cucurbitaceae | Not specified | Unconfirmed |
| Leucas aspera Spreng | Lamiaceae | Not specified | Unconfirmed |
| Gazania linearis | Asteraceae | Not specified | Unconfirmed |
| Phytolacca americana | Phytolaccaceae | Not specified | Unconfirmed |
Detection in the Fungal Kingdom: Paecilomyces cinnamomeus and Torrubiella luteorostrata
The investigation into the chemical constituents of the fungal kingdom has also revealed the presence of this compound. However, its detection in Paecilomyces cinnamomeus and Torrubiella luteorostrata has not been specifically documented in the available research. Further studies are required to ascertain the presence and distribution of this compound within these fungal species.
Environmental Factors Influencing this compound Accumulation and Distribution
While direct research on the specific effects of environmental factors on this compound accumulation is limited, the broader understanding of phytosterol responses to abiotic stress provides valuable insights.
Drought, Salinity, and Temperature Stress:
Plants subjected to abiotic stresses such as drought, high salinity, and extreme temperatures often exhibit changes in their sterol composition nih.govnih.gov. These environmental challenges can impact membrane fluidity and permeability, and alterations in sterol content are a key mechanism for maintaining membrane integrity and function under such stressful conditions nih.gov. For example, studies on various plant species have shown that salt stress can lead to either a decrease or an increase in total sterol content, depending on the plant's salt tolerance nih.gov. Similarly, cold stress has been shown to induce changes in the sterol profile of plants like wheat, which is a critical part of the cold acclimation process.
Seasonal and Geographic Variations:
The chemical composition of marine organisms, including their sterol content, can vary significantly with the seasons and geographical location. A study on sponges, corals, and bivalves in the southern Gulf of Mexico revealed seasonal shifts in their sterol profiles researchgate.net. During the rainy season, there was an increase in β-sitosterol, a sterol associated with higher plants, likely due to increased terrestrial runoff. Conversely, the dry season saw higher proportions of sterols derived from phytoplankton and algae researchgate.net. This indicates that the availability of different food sources and environmental inputs throughout the year directly influences the sterol composition of these marine invertebrates. The sterol profiles of deep-sea versus shallow-water organisms also differ significantly, reflecting the distinct environmental conditions and food webs at different depths nih.gov.
The following interactive table summarizes research findings on the impact of environmental factors on the accumulation of phytosterols, providing a framework for understanding the potential responses of this compound.
| Organism/Group | Environmental Factor | Observed Effect on Phytosterol Composition |
| Plants (General) | Drought, Salinity, Temperature | Altered sterol content and composition to maintain cell membrane integrity. |
| Glycine max (Soybean) | Salt Stress (25 mM NaCl) | Decrease in total sterol content by over 50% after 8 days. |
| Salt-tolerant Zea mays (Maize) | High Salinity | Significant increase in total sterol content. |
| Brassica oleracea (Cabbage) Roots | Salt Treatment | Reduction in sitosterol (B1666911) and an increase in stigmasterol (B192456) in the plasma membrane. |
| Marine Sponges (Southern Gulf of Mexico) | Seasonality (Rainy vs. Dry) | Shift from phytoplankton/algae-derived sterols in the dry season to plant-derived sterols in the rainy season. |
| Marine Sponges and Cnidarians | Geographic Location (Shallow Tropical vs. Deep Sea) | Shallow water organisms show more plant and zooxanthellae-derived sterols; deep-sea organisms have more phytoplankton and zooplankton-derived sterols. |
Biosynthetic Pathways and Metabolic Interconversions of 22,23 Dihydrospinasterone
Elucidation of Precursor Molecules in 22,23-Dihydrospinasterone Biosynthesis
The synthesis of all plant sterols, including this compound, originates from simple carbon precursors that are assembled into the universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govwikipedia.org These units are sequentially condensed to form larger molecules, culminating in the C30 triterpenoid, squalene (B77637). mdpi.com
In plants, squalene undergoes cyclization, catalyzed by cycloartenol (B190886) synthase, to form cycloartenol, which serves as the primary precursor for the vast majority of phytosterols (B1254722). frontiersin.org From cycloartenol, a complex network of enzymatic reactions involving isomerizations, methylations, and reductions leads to a variety of sterol end-products.
Gas chromatography-mass spectroscopy analysis of spinach has identified several phytosterols connected to the phytoecdysteroid biosynthetic pathway, including spinasterol, 5-dihydroergosterol, and this compound. researchgate.net In these analyses, spinasterol was the predominant phytosterol, suggesting it is a key intermediate in this pathway. researchgate.net Given its structure, this compound is the saturated analogue of spinasterol at the C22-C23 position. researchgate.netsiriusstore.com This strongly implies that spinasterol is the direct precursor to this compound, with the final biosynthetic step being the reduction of the C22-C23 double bond.
Contribution of the Mevalonate (B85504) Pathway to this compound Synthesis
The Mevalonate (MVA) pathway is the classical and primary route for isoprenoid biosynthesis in the cytoplasm and endoplasmic reticulum of plant cells, where sterol synthesis predominantly occurs. frontiersin.orgnih.govontosight.ai This pathway is fundamental to the formation of this compound. The MVA pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is a key regulatory and rate-limiting step in the pathway. wikipedia.org
Following a series of phosphorylations and a decarboxylation, mevalonate is converted into IPP. wikipedia.org IPP is then isomerized to DMAPP, providing the two essential building blocks for the synthesis of squalene and, subsequently, all downstream phytosterols. wikipedia.orgnih.gov Therefore, the MVA pathway provides the foundational carbon skeleton for this compound.
Table 1: Key Enzymes of the Mevalonate (MVA) Pathway
| Enzyme | Function |
| Acetoacetyl-CoA thiolase | Condenses two Acetyl-CoA molecules to form Acetoacetyl-CoA. |
| HMG-CoA synthase | Condenses Acetoacetyl-CoA and Acetyl-CoA to form HMG-CoA. researchgate.net |
| HMG-CoA reductase | Reduces HMG-CoA to Mevalonate; a major regulatory point. wikipedia.orgresearchgate.net |
| Mevalonate kinase | Phosphorylates Mevalonate to Mevalonate-5-phosphate. nih.gov |
| Phosphomevalonate kinase | Phosphorylates Mevalonate-5-phosphate to Mevalonate-5-diphosphate. |
| Diphosphomevalonate decarboxylase | Decarboxylates Mevalonate-5-diphosphate to form Isopentenyl pyrophosphate (IPP). |
| Isopentenyl pyrophosphate isomerase | Isomerizes IPP to Dimethylallyl pyrophosphate (DMAPP). rsc.org |
Involvement of the Methylerythritol Phosphate (B84403) (MEP) or Deoxy-xylulose Pathway in this compound Formation
In addition to the MVA pathway, plants possess a second route for IPP and DMAPP synthesis known as the methylerythritol phosphate (MEP) pathway, which operates in the plastids. nih.govrsc.org This pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate. researchgate.net While the MEP pathway is primarily associated with the synthesis of other isoprenoids like carotenoids, gibberellins, and some hormones, there is evidence of metabolic cross-talk between the MVA and MEP pathways.
Studies on the biosynthesis of β-sitosterol and stigmasterol (B192456) in Croton sublyratus have shown that their formation proceeds via a mixed origin of isoprene (B109036) units, indicating contributions from both the MVA and the MEP (deoxy-xylulose) pathways. ijpsr.com Although direct evidence for this compound is limited, its structural similarity to stigmasterol suggests that its biosynthesis could also involve isoprene precursors derived from the MEP pathway, which are transported from the plastids to the cytoplasm. ijpsr.com
Table 2: Key Enzymes of the Methylerythritol Phosphate (MEP) Pathway
| Enzyme | Function |
| DXP synthase (DXS) | Condenses Pyruvate and Glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). |
| DXP reductoisomerase (DXR) / MEP synthase | Converts DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP). researchgate.net |
| MEP cytidylyltransferase (IspD) | Converts MEP to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME). researchgate.net |
| CDP-ME kinase (IspE) | Phosphorylates CDP-ME to CDP-ME 2-phosphate (CDP-MEP). rsc.org |
| MEcPP synthase (IspF) | Converts CDP-MEP to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP). |
| HMBPP synthase (IspG) | Converts MEcPP to (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP). |
| HMBPP reductase (IspH) | Reduces HMBPP to generate both IPP and DMAPP. |
Enzymatic Machinery and Regulatory Mechanisms Governing this compound Biosynthesis
The conversion of the initial precursor, cycloartenol, into specific phytosterols like this compound requires a suite of tailoring enzymes. While the specific enzymes for every step leading to this compound have not been fully characterized, the pathway can be inferred from the well-studied biosynthesis of related sterols. The key enzyme classes include:
Sterol Methyltransferases (SMTs): These enzymes, such as SMT1 and SMT2, are responsible for the alkylation at the C24 position of the sterol side chain, a characteristic of many plant sterols. frontiersin.orgresearchgate.net
Isomerases: Enzymes like sterol Δ8–Δ7 isomerase are crucial for modifying the double bond positions within the sterol nucleus, such as converting a Δ8 bond to a Δ7 bond, a feature of spinasterol. nih.gov
Desaturases: These enzymes introduce double bonds. For instance, the C-22 desaturase (CYP710A family) converts β-sitosterol into stigmasterol. researchgate.netresearchgate.net
Reductases: These enzymes saturate double bonds. The final step in this compound synthesis is hypothesized to be catalyzed by a specific C22-C23 reductase that acts on spinasterol.
Regulation of phytosterol biosynthesis is complex, occurring at multiple levels to control the flux and final composition of sterols. nih.gov Transcriptional regulation of genes encoding key enzymes, such as HMG-CoA reductase in the MVA pathway, is a primary control point. wikipedia.org In some organisms, sterol levels are sensed by proteins like sterol regulatory element-binding proteins (SREBPs), which in turn control the expression of biosynthetic genes. wikipedia.orgcancertreatmentjournal.com Feedback inhibition, where downstream products inhibit earlier enzymes, also plays a crucial role in maintaining sterol homeostasis.
Comparative Analysis of Biosynthetic Routes for this compound and Related Steroids (e.g., Spinasterol, Stigmasterol)
The biosynthetic pathways of this compound, spinasterol, and stigmasterol share a common origin from cycloartenol but diverge at key enzymatic steps, leading to their distinct structures.
Stigmasterol: A common Δ5-sterol, stigmasterol is synthesized from β-sitosterol. nih.gov The key differentiating step is the introduction of a double bond at the C22 position of the side chain, a reaction catalyzed by the enzyme C-22 sterol desaturase (CYP710A). frontiersin.orgresearchgate.net
Spinasterol (α-Spinasterol): Unlike stigmasterol, spinasterol is a Δ7-sterol, meaning the double bond in the B-ring of the sterol nucleus is located between C7 and C8. wikipedia.org Its biosynthesis therefore requires a Δ8–Δ7 isomerase to shift the bond from the position found in cycloartenol intermediates. Spinasterol also possesses a C22-C23 double bond, similar to stigmasterol. wikipedia.org
This compound: This compound shares the Δ7-sterol nucleus with spinasterol but has a fully saturated side chain at the C22-C23 position. researchgate.netsiriusstore.com Its synthesis branches from that of spinasterol. The final step is the enzymatic reduction of the C22-C23 double bond of spinasterol. This highlights a key divergence: while stigmasterol synthesis involves a desaturation step to create the C22 double bond, this compound synthesis involves a reduction step to remove it from its immediate precursor.
Table 3: Comparative Features of this compound and Related Steroids
| Feature | This compound | Spinasterol | Stigmasterol |
| Sterol Nucleus | Δ7 | Δ7 | Δ5 |
| Side Chain C22-C23 Bond | Single Bond (Saturated) | Double Bond (Unsaturated) | Double Bond (Unsaturated) |
| Immediate Precursor | Spinasterol (inferred) | Δ7-avenasterol (likely) | β-Sitosterol nih.govresearchgate.net |
| Key Final Enzymatic Step | Reduction (at C22-C23) | Desaturation (at C22-C23) | Desaturation (at C22-C23) |
Chemical Synthesis and Derivatization Strategies for 22,23 Dihydrospinasterone
Synthetic Methodologies for Total Synthesis of 22,23-Dihydrospinasterone
A complete total synthesis of this compound starting from simple, non-steroidal precursors has not been prominently reported in the scientific literature. The significant challenge in steroid total synthesis lies in the construction of the tetracyclic cyclopenta[a]phenanthrene core and the precise installation of multiple stereocenters. numberanalytics.comnumberanalytics.comnih.gov Given that this compound and its immediate precursors are readily available from natural sources, semi-synthetic approaches are overwhelmingly favored for their efficiency and cost-effectiveness. researchgate.net The development of organocatalytic cascade reactions and other advanced strategies has streamlined the total synthesis of other complex steroids, but these have not been specifically applied to this compound, likely due to the viability of semi-synthesis. nih.govnih.gov
Semi-Synthetic Approaches from Readily Available Steroidal Precursors
Semi-synthesis, which involves the chemical modification of existing natural products, is the principal strategy for obtaining this compound. numberanalytics.com
The most direct semi-synthetic route is the oxidation of 22,23-dihydrospinasterol. This alcohol precursor is found in various plant species, including Thea sinensis and Aster tataricus, making it an accessible starting material. researchgate.netwebsiteonline.cn The conversion involves a standard oxidation of the C-3 hydroxyl group to a ketone. While specific reagents for this exact transformation are not detailed in isolation literature, established methods in steroid chemistry, such as oxidation using chromium-based reagents (e.g., chromium trioxide in dichloromethane) or more modern conditions like Swern or Dess-Martin oxidation, are applicable. acs.org
A more common and versatile approach begins with stigmasterol (B192456), an abundant and inexpensive phytosterol isolated from sources like soybean oil. researchgate.netnih.gov This multi-step process involves two key transformations:
Selective Hydrogenation of the Side Chain: The defining feature of stigmasterol is the double bond at the C22-C23 position of its side chain. nih.gov To obtain the dihydro- derivative, this bond must be selectively hydrogenated without affecting the C5-C6 double bond in the B-ring. This can be challenging, as the C5-C6 bond is often more reactive. nih.gov A common strategy involves catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C). nih.gov
Protection and Deprotection: To enhance the regioselectivity of the hydrogenation, the more reactive C5-C6 double bond is often temporarily protected. nih.govmdpi.com One method involves selective epoxidation of the C5-C6 bond, followed by hydrogenation of the side-chain C22-C23 bond. The epoxide is then removed using a mild deoxygenating agent to regenerate the C5-C6 alkene. nih.gov Another approach is the formation of an i-steroid derivative, which protects the B-ring during the side-chain modification. mdpi.com
Oxidation: Following successful hydrogenation of the side chain, the final step is the oxidation of the C-3 hydroxyl group to the target C-3 ketone, yielding this compound.
Synthesis of this compound Analogues and Derivatives
Structural modification of the this compound scaffold allows for the generation of diverse analogues. These modifications primarily target the C-3 position.
Ester derivatives are typically synthesized not from this compound itself, but from its alcohol precursor, 22,23-dihydrospinasterol. The C-3 hydroxyl group provides a reactive site for esterification. While specific ester derivatives of 22,23-dihydrospinasterol are not extensively documented, their synthesis can be readily achieved using standard procedures established for other sterols. nih.govdigitellinc.commedcraveonline.com
Common methods include:
Reaction with Acyl Chlorides or Anhydrides: The steroidal alcohol can be reacted with an appropriate acyl chloride or anhydride (B1165640) in the presence of a base like pyridine.
Carboxylic Acid Coupling: Esterification can be performed using a carboxylic acid in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov
These reactions allow for the introduction of a wide variety of acyl groups, leading to a library of ester derivatives with modified properties.
Table 1: Potential Ester Derivatives Synthesizable from 22,23-Dihydrospinasterol
| Acyl Group | Corresponding Reagent (Example) | Potential Product Name |
|---|---|---|
| Acetyl | Acetic Anhydride / Acetyl Chloride | 22,23-Dihydrospinasteryl Acetate |
| Benzoyl | Benzoyl Chloride | 22,23-Dihydrospinasteryl Benzoate (B1203000) |
| Succinyl | Succinic Anhydride | 3-O-Succinyl-22,23-dihydrospinasterol |
| Cinnamoyl | Cinnamic Acid / Cinnamoyl Chloride | 22,23-Dihydrospinasteryl Cinnamate |
| Palmitoyl | Palmitic Acid / Palmitoyl Chloride | 22,23-Dihydrospinasteryl Palmitate |
The C-3 ketone of this compound is a prime site for derivatization into hydrazones. This class of compounds is synthesized through the condensation reaction of a ketone with a hydrazine (B178648) derivative. d-nb.inforesearchgate.net This reaction is a well-established method for modifying steroidal ketones to produce compounds with a diverse range of biological activities. nih.govnih.govmdpi.com
The general synthesis involves refluxing this compound with a selected hydrazide (e.g., isonicotinic hydrazide, benzohydrazide) in a solvent such as ethanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the reaction. researchgate.netmdpi.com The resulting hydrazone incorporates the N-acyl moiety from the hydrazide at the C-3 position of the steroid.
Table 2: Potential Hydrazone Derivatives of this compound
| Hydrazide Reagent | Resulting Hydrazone Moiety | Potential Product Name |
|---|---|---|
| Hydrazine Hydrate | Hydrazone | This compound-3-hydrazone |
| Isonicotinic Hydrazide (Isoniazid) | Isonicotinoylhydrazone | (E)-N'-(22,23-Dihydrospinastan-3-ylidene)isonicotinohydrazide |
| Benzohydrazide | Benzoylhydrazone | (E)-N'-(22,23-Dihydrospinastan-3-ylidene)benzohydrazide |
| Thiosemicarbazide | Thiosemicarbazone | 2-(22,23-Dihydrospinastan-3-ylidene)hydrazine-1-carbothioamide |
| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | This compound-3-(2,4-dinitrophenyl)hydrazone |
Beyond ester and hydrazone formation, other structural modifications of the this compound skeleton are synthetically feasible based on established steroid chemistry.
Reduction of the C-3 Ketone: The C-3 keto group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄). digitellinc.com This reaction regenerates the 22,23-dihydrospinasterol structure. The stereochemical outcome of this reduction can be controlled to some extent by the choice of reagent.
A-Ring and B-Ring Modifications: The C5-C6 double bond in the B-ring is a site for various transformations. Epoxidation, as mentioned previously, is one possibility. nih.gov Allylic oxidation, for instance with chromium trioxide, could potentially introduce a ketone at the C-7 position, creating a conjugated enone system in the B-ring. acs.org
Stereochemical Control and Regioselectivity in this compound Chemical Transformations
Controlling stereochemistry and regiochemistry is a fundamental challenge in steroid synthesis. numberanalytics.comnumberanalytics.com These principles are critical in the semi-synthesis and derivatization of this compound.
Stereochemical Control refers to the control over the spatial arrangement of atoms.
Side-Chain Hydrogenation: In the synthesis from stigmasterol, the catalytic hydrogenation of the C22=C23 double bond must produce the correct stereochemistry in the side chain. The natural configuration of the ethyl group at C-24 is (24S). Achieving high stereoselectivity in this step can be difficult and may result in mixtures of diastereomers. researchgate.netresearchgate.net
C-3 Ketone Reduction: When reducing the C-3 ketone to an alcohol, two diastereomers can be formed: the 3β-ol (equatorial OH, the natural configuration) and the 3α-ol (axial OH). The stereochemical outcome is influenced by the steric bulk of the hydride reagent. Non-bulky reagents like NaBH₄ typically attack from the less-hindered axial face to give the equatorial 3β-alcohol as the major product. Bulky reagents, such as Lithium tri-tert-butoxyaluminum hydride, favor attack from the equatorial face, yielding the axial 3α-alcohol.
Regioselectivity is the preference for a reaction to occur at one specific site in a molecule with multiple reactive sites. youtube.com
Selective Hydrogenation: As discussed, the C5=C6 double bond in stigmasterol is generally more reactive towards electrophilic reagents than the C22=C23 double bond. nih.gov Therefore, to selectively hydrogenate the side-chain double bond, the C5=C6 bond often requires protection. This protection-modification-deprotection sequence is a classic example of regiochemical control. mdpi.com
Hydroxylation: Biocatalytic methods using cytochrome P450 enzymes have been developed for the highly regio- and stereoselective hydroxylation of steroid skeletons. researchgate.netnih.gov While not specifically reported for this compound, such enzymatic transformations could theoretically be used to introduce hydroxyl groups at specific, non-activated positions on the steroid core.
Development of Novel Synthetic Reagents and Catalysts for this compound Synthesis
The synthesis of specific phytosterols (B1254722) such as this compound is an area of growing interest, driven by the need for pure standards for biological and analytical studies. While the total synthesis from simple precursors is a formidable challenge, semi-synthetic routes, typically starting from abundant natural sterols like stigmasterol, are more common. The development of novel reagents and catalysts is pivotal for improving the efficiency, selectivity, and sustainability of these synthetic transformations. Research in this area is largely focused on the broader field of steroid synthesis, with findings that are applicable to the specific challenge of producing this compound. These advancements primarily concern the stereoselective modification of the steroid side chain and the functionalization of the steroid nucleus.
Transition-Metal Catalysis for Selective Hydrogenation
A key transformation in the synthesis of this compound from a common precursor like stigmasterol is the selective hydrogenation of the C-22 double bond in the side chain, without affecting the C-5 double bond within the steroid's ring system. acs.orgmdpi.com Transition-metal catalysts are instrumental in achieving this selectivity.
Homogeneous catalysts, most notably Wilkinson's catalyst (Tris(triphenylphosphine)rhodium(I) chloride), have demonstrated efficacy in the selective hydrogenation of steroidal olefins. acs.org The choice of catalyst, solvent, and reaction conditions is crucial for directing the reaction to the desired double bond and for controlling the stereochemical outcome of the reduction. For instance, the hydrogenation of ergosterol's Δ⁵ double bond can be achieved using a Wilkinson-type catalyst to yield the 5α-7-ene derivative. acs.org Such principles of selective hydrogenation are directly applicable to the synthesis of this compound from spinasterol or stigmasterol.
Heterogeneous catalysts, particularly palladium on carbon (Pd/C), are also widely employed. Recent studies have explored the use of additives, such as biomass-derived ionic liquids, to enhance the stereoselectivity of these hydrogenations. nih.gov While much of this research has focused on the reduction of the A/B ring fusion, the principles can be extended to side-chain modifications. The basicity and steric bulk of the ionic liquid's anion can influence how the steroid molecule orients on the catalyst's surface, thereby directing the hydrogen attack to a specific face and improving the yield of the desired stereoisomer. nih.govacs.org
| Catalyst System | Target Reaction | Key Findings/Advantages | Potential Application for this compound | Reference |
|---|---|---|---|---|
| (Ph₃P)₃RhCl (Wilkinson's Catalyst) | Selective Hydrogenation of C=C bonds | High selectivity for less hindered double bonds in homogeneous conditions. | Selective reduction of the C-22 double bond of a stigmasterol precursor. | acs.org |
| Pd/C with Ionic Liquid Additives (e.g., tetrabutylammonium (B224687) d-mandelate) | Stereoselective Hydrogenation of enones | Improved 5β-selectivity in the reduction of 4-ene-3-ketones; potential for catalyst recycling. | Controlling the stereochemistry of the side chain during hydrogenation. | nih.gov |
| Iridium and Rhodium Complexes | Selective Reduction of carbonyl groups | Stereospecific reduction of ketone groups to axial alcohols. | Modification of the ketone at C-3 if a 3-keto intermediate is used. | rsc.org |
| Scandium(III) triflate (Sc(OTf)₃) | Catalyzes reaction of steroidal trichloroacetimidates | Optimal catalyst for C-3 selective steroidation of various nucleophiles. | Novel synthetic routes involving functionalization at C-3. | chemsoc.org.cn |
Organocatalysis in Steroid Framework Construction and Functionalization
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering metal-free alternatives for creating complex chiral molecules like steroids. numberanalytics.com While specific applications to this compound are not yet documented, the methodologies are highly relevant for novel total synthesis approaches or for the asymmetric functionalization of the steroid core.
A landmark example is the Hajos–Parrish–Eder–Sauer–Wiechert reaction, which utilizes the simple amino acid L-proline to catalyze an intramolecular aldol (B89426) cyclodehydration, forming a key bicyclic ketone intermediate for steroid synthesis with high enantioselectivity. wiley-vch.demdpi.com More recently, TMS-protected prolinol catalysts have been used in cycloaddition reactions to construct optically active steroid skeletons in a single step. au.dknih.gov These approaches allow for the creation of the core structure with defined stereochemistry, which could then be elaborated to form this compound.
| Organocatalyst | Reaction Type | Key Feature | Potential Application in this compound Synthesis | Reference |
|---|---|---|---|---|
| L-Proline | Intramolecular Aldol Reaction | Asymmetric synthesis of the Wieland-Miescher ketone, a key steroid precursor. | De novo synthesis of the steroid skeleton. | wiley-vch.demdpi.com |
| TMS-Protected Prolinol | Diels-Alder Cycloaddition | One-step, highly stereoselective construction of the steroidal framework. | Rapid assembly of the core ring system for subsequent side-chain installation. | au.dknih.gov |
| Thiourea-based catalysts | Hydrogen-Bond Catalysis | Activation of substrates through non-covalent interactions for various asymmetric transformations. | Asymmetric functionalization of the steroid nucleus or side chain. | mdpi.com |
Novel Reagents for Steroid Modification
The development of novel reagents provides new pathways for steroid synthesis and derivatization. These reagents can enable unique transformations or offer milder and more selective alternatives to classical methods.
Bismuth(III) salts, such as Bismuth(III) triflate (Bi(OTf)₃), have been identified as efficient and eco-friendly catalysts for various transformations in steroid chemistry. nih.gov For example, Bi(OTf)₃ can catalyze the cleavage of the C17-dihydroxyacetone side chain of corticosteroids to yield 17-ketosteroids, a reaction that traditionally requires harsh oxidative or basic conditions. nih.gov While not directly forming the stigmastane (B1239390) side chain, such reagents offer powerful tools for manipulating complex steroid precursors.
Another innovative approach involves the use of steroidal trichloroacetimidates (TCAI) as donors for the glycosylation or "steroidation" of other molecules. chemsoc.org.cn Catalyzed by Lewis acids like Scandium(III) triflate (Sc(OTf)₃), these reagents allow for the precise and selective attachment of the steroid moiety to various nucleophiles, including phenols and natural products. This methodology opens up new avenues for creating diverse steroidal derivatives that could be precursors in a multi-step synthesis. chemsoc.org.cn
The Nazarov reagent and its analogues have also been developed for the convergent synthesis of tetracyclic steroid systems through stereoselective double Michael cyclizations, demonstrating the power of newly designed reagents in complex molecule construction. researchgate.net
Molecular and Cellular Mechanisms of Action of 22,23 Dihydrospinasterone
Interactions of 22,23-Dihydrospinasterone with Cellular Membranes and Lipids
As a phytosterol, this compound is structurally similar to cholesterol and is thus anticipated to interact with cellular membranes. While direct experimental studies on the specific interactions of this compound with lipid bilayers are not extensively documented, its chemical nature as a sterol suggests a likely mechanism of action. Sterols are integral components of eukaryotic cell membranes, where they play a crucial role in regulating membrane fluidity, stability, and organization.
It is hypothesized that this compound can insert itself into the phospholipid bilayer of cell membranes. This incorporation can modulate the physical properties of the membrane, influencing its fluidity and the formation of specialized microdomains known as lipid rafts. These rafts are enriched in cholesterol and sphingolipids and serve as platforms for organizing signaling proteins and receptors. By potentially altering the structure and organization of these domains, this compound could indirectly influence a variety of cellular signaling events that are initiated at the membrane level. The interaction between peptides and membranes, for instance, is known to be influenced by membrane properties such as composition and fluidity, highlighting the importance of membrane-active molecules. The study of such interactions often employs model cell membranes and various biophysical techniques to understand the underlying mechanisms. nih.govmdpi.com
Modulation of Enzymatic Activities
This compound has been shown to modulate the activity of several key enzymes involved in inflammatory processes. Its inhibitory effects on lipoxygenase and cyclooxygenase-2, in particular, are central to its anti-inflammatory profile.
Currently, there is a lack of available scientific literature detailing the direct inhibitory or binding interactions of this compound with Phospholipase A2 (PLA2). PLA2 enzymes are a superfamily of esterases that hydrolyze the sn-2 ester bond of phospholipids, releasing fatty acids, such as arachidonic acid, and lysophospholipids. dovepress.comscribd.comnih.gov These products are precursors for various inflammatory mediators. While PLA2 is a critical enzyme in the inflammatory cascade, direct evidence of its modulation by this compound has not been reported.
Research has demonstrated that this compound possesses potent inhibitory activity against lipoxygenase (LOX). LOX enzymes are involved in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes, which are potent mediators of inflammation.
In a study analyzing compounds from the aerial parts of Tagetes minuta, this compound was identified as a potent lipoxygenase inhibitor. Its inhibitory potential was quantified with an IC₅₀ value of 2.26 μM, a significant level of inhibition when compared to the indomethacin (B1671933) control (IC₅₀ 0.89 μM).
Table 1: Lipoxygenase (LOX) Inhibitory Activity of this compound
| Compound | Source Organism | Enzyme Target | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| This compound | Tagetes minuta | Lipoxygenase | 2.26 | mdpi.comnih.gov |
This interactive table summarizes the reported inhibitory concentration of this compound against Lipoxygenase.
This compound has been found to modulate the expression of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are central mediators of pain, fever, and inflammation. dovepress.comresearchgate.netmdpi.com
Studies on compounds isolated from Costus speciosus have shown that this compound exhibits potent anti-inflammatory activity, which is attributed to its ability to lower the levels of COX-2. By reducing the expression of this enzyme, the compound effectively decreases the production of pro-inflammatory prostaglandins. This mechanism is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs). The inhibition of COX-2 is a critical therapeutic target for managing inflammatory disorders. nih.gov
Influence on Inflammatory Signaling Pathways: Impact on Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNF-α)
The anti-inflammatory effects of this compound extend to its ability to modulate key inflammatory signaling pathways and reduce the production of pro-inflammatory cytokines. These cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), are crucial for orchestrating the inflammatory response.
An extract from the rhizomes of Costus speciosus, which contains this compound, has been shown to significantly reduce the production of these pro-inflammatory mediators. Specifically, the extract demonstrated the ability to inhibit TNF-α and IL-1β production and hinder the synthesis of IL-6. mdpi.com This suppression of key cytokines points to the compound's ability to interfere with the upstream signaling cascades that control their expression, such as the NF-κB pathway.
Table 2: Effect of this compound-Containing Extract on Pro-inflammatory Cytokines
| Cytokine | Effect | Source |
|---|---|---|
| Tumor Necrosis Factor-α (TNF-α) | Inhibition | mdpi.com |
| Interleukin-1β (IL-1β) | Inhibition | mdpi.com |
This interactive table summarizes the observed effects of an extract containing this compound on major pro-inflammatory cytokines.
Cellular Responses Mediated by this compound (e.g., Cell Proliferation, Apoptosis Induction)
This compound has been shown to influence fundamental cellular processes, including cell proliferation and apoptosis (programmed cell death). These effects are particularly relevant in the context of diseases characterized by abnormal cell growth, such as cancer and certain inflammatory conditions.
Research has indicated that this compound is a potent inhibitor of glomerular mesangial cell proliferation, suggesting its potential in managing kidney diseases where such proliferation is a pathological feature. scribd.com Furthermore, extracts containing this compound have been observed to lower the viability of microglial cells and induce apoptosis. mdpi.com The induction of apoptosis is a critical mechanism for eliminating damaged or unwanted cells and is a key strategy in anti-cancer therapies. The apoptotic process often involves the modulation of key regulatory proteins such as those in the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) and the activation of caspases. While the precise molecular pathway by which this compound induces apoptosis has not been fully elucidated, its demonstrated effects on cell proliferation and survival underscore its potential as a bioactive compound.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Arachidonic Acid |
| Cholesterol |
| Indomethacin |
| Interleukin-1β (IL-1β) |
| Interleukin-6 (IL-6) |
| Prostaglandins |
| Tumor Necrosis Factor-α (TNF-α) |
| Bax |
Structure-Activity Relationships of this compound and its Derivatives at the Molecular Level
While comprehensive research detailing the molecular and cellular mechanisms of this compound is limited, some studies have begun to shed light on its biological activities, particularly its anti-inflammatory effects. The compound has been identified in various plant species, including Costus speciosus and Tagetes minuta, and is recognized for its potential therapeutic properties. leafletpub.comrdd.edu.iqacsmedchem.org
The primary mechanism of action that has been explored for this compound is its role in the modulation of inflammatory pathways. Research indicates that it can suppress the production of several key pro-inflammatory mediators. Specifically, it has been shown to lower the levels of cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). leafletpub.com Furthermore, it has been observed to decrease the production of prostaglandin (B15479496) E2 (PGE2) and to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase-5 (5-LOX). leafletpub.com
One study highlighted the potent lipoxygenase inhibitory potential of this compound, reporting an IC50 value of 1.83 µM. acsmedchem.org This suggests a direct interaction with this key enzyme in the inflammatory cascade.
In silico studies have provided further, albeit preliminary, insights into its molecular interactions. A molecular docking analysis of this compound with phospholipase A2 (PLA2), another important enzyme in the inflammatory response, revealed the formation of hydrophobic interactions with the active site of the human enzyme. However, this particular study did not observe any hydrogen bond formation.
It is important to note that detailed investigations into the direct molecular targets and the specific signaling pathways modulated by this compound are still largely unavailable in the current scientific literature. Further research is required to fully elucidate its mechanisms of action at the molecular and cellular levels.
Structure-Activity Relationships of this compound and its Derivatives at the Molecular Level
Detailed research on the structure-activity relationships (SAR) of this compound and its derivatives is not extensively available in the public domain. Scientific literature to date has not focused on the synthesis of a series of this compound derivatives and the systematic evaluation of how structural modifications impact their biological activity.
Consequently, there is a lack of data to construct a comprehensive analysis of the pharmacophore of this compound or to create detailed data tables comparing the potency and efficacy of its analogs. The specific structural features of the this compound molecule that are critical for its observed anti-inflammatory activity have yet to be systematically investigated and defined.
Future research, involving the synthesis and biological testing of a variety of derivatives, would be necessary to establish a clear understanding of the structure-activity relationships of this compound. Such studies would be invaluable for the rational design of more potent and selective analogs for potential therapeutic applications.
Advanced Analytical and Spectroscopic Characterization of 22,23 Dihydrospinasterone in Research
Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 22,23-dihydrospinasterone. thermofisher.com This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify substances within a sample. wikipedia.org In the context of this compound, GC-MS is frequently used for its detection in plant extracts. oatext.comscielo.br
The process begins with the vaporization of the sample, which is then separated into its components within a capillary column. thermofisher.com The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique "fingerprint" of the molecule, allows for its identification by comparing it to spectral libraries. wikipedia.org
Research has demonstrated the utility of GC-MS in identifying this compound in the methanolic extracts of various plants. oatext.comresearchgate.net In some studies, it has been noted that this compound and stigmasterol (B192456) share the same molecular formula and can exhibit similar chromatographic behavior, necessitating careful interpretation of the mass spectral data for accurate identification. oatext.comresearchgate.net For quantitative analysis, a calibration curve is typically constructed using a series of known concentrations of a standard to determine the amount of the compound in the sample. nih.gov To enhance the analysis of complex mixtures like vegetable oils, a method using fatty acid pyrrolidides (FAPs) as internal standards with retention time locking (RTL) has been developed for the precise determination of sterol retention indices. nih.gov
Table 1: GC-MS Parameters for Phytosterol Analysis
| Parameter | Typical Conditions |
| Column | HP-5, 23 m × 0.2 mm, 0.5 mm film thickness scielo.br |
| Carrier Gas | Helium scielo.br |
| Temperature Program | 100-315 °C at 5 °C min-1, hold for 10 min at 315 °C scielo.br |
| Ionization Mode | Electron Ionization (EI) |
| Detector | Mass Spectrometer (e.g., Hewlett Packard 5973) scielo.br |
High-Performance Liquid Chromatography (HPLC) Methodologies for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, purification, and purity assessment of non-volatile compounds like this compound. figshare.comresearchgate.net This technique separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. openaccessjournals.com HPLC is recognized for its high resolution and accuracy, making it a cornerstone in pharmaceutical and chemical analysis. openaccessjournals.com
In the study of this compound, HPLC is employed to isolate the compound from complex plant extracts and to assess its purity. scielo.br The choice of the stationary phase (e.g., C18 column) and the composition of the mobile phase are critical for achieving optimal separation. scirp.org Gradient elution, where the mobile phase composition is changed over time, is often used to effectively separate compounds with a wide range of polarities. nih.gov
Once separated, the compound can be detected by various means, with UV detectors being common. The purity of the isolated this compound can be determined by analyzing the resulting chromatogram for the presence of any extraneous peaks. For quantitative analysis, the area under the peak corresponding to this compound is measured and compared to a calibration curve generated from standards of known concentration.
Table 2: Illustrative HPLC Parameters for Sterol Separation
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Detector | UV-Vis |
| Flow Rate | 1.0 mL/min |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including this compound. researchgate.netresearchgate.net NMR provides detailed information about the carbon-hydrogen framework of a molecule. emory.edu Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to piece together the intricate structure of the compound. emory.edu
1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the different types of protons and carbons present in the molecule and their chemical environments. stanford.edu For instance, the ¹H NMR spectrum will show distinct signals for the methyl, methylene, and methine protons in the steroidal nucleus and the side chain of this compound.
2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms. nih.gov
COSY experiments reveal proton-proton couplings, helping to identify adjacent protons.
HSQC spectra correlate directly bonded carbon and proton atoms.
HMBC spectra show correlations between carbons and protons that are separated by two or three bonds, which is vital for connecting different fragments of the molecule.
Through the careful analysis of these NMR datasets, the complete and unambiguous three-dimensional structure of this compound can be determined. ajchem-b.com
Table 3: Key NMR Data for Structural Confirmation of this compound (Illustrative)
| Experiment | Observed Information |
| ¹H NMR | Chemical shifts and coupling constants of all protons. |
| ¹³C NMR | Chemical shifts of all carbon atoms. |
| COSY | Correlations between neighboring protons in the steroid core and side chain. |
| HSQC | Direct C-H bond correlations. |
| HMBC | Long-range C-H correlations confirming the overall connectivity. |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound. researchgate.netresearchgate.net Unlike unit mass resolution mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula. hilarispublisher.com
In addition to precise mass measurement of the molecular ion, HRMS is used to analyze the fragmentation patterns of this compound. nih.gov By inducing fragmentation of the molecule within the mass spectrometer, a series of fragment ions are produced. The precise masses of these fragments provide valuable structural information, helping to confirm the identity of the compound and to distinguish it from isomers. lcms.cz This fragmentation analysis can be particularly useful in confirming the structure of the steroidal side chain.
Table 4: HRMS Data for this compound
| Parameter | Result |
| Molecular Formula | C₂₉H₅₀O₂ |
| Calculated Exact Mass | [Value] |
| Measured Exact Mass | [Value] ± error (ppm) |
| Key Fragment Ions | m/z values corresponding to specific structural fragments. |
Infrared (IR) and Ultraviolet (UV) Spectroscopy for Functional Group and Chromophore Analysis
Infrared (IR) and Ultraviolet (UV) spectroscopy provide complementary information about the functional groups and chromophores present in this compound. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrations of chemical bonds. spectroscopyonline.com In the IR spectrum of this compound, characteristic absorption bands would be expected for the hydroxyl (-OH) group and the carbon-carbon double bonds within the steroidal nucleus. researchgate.net
Ultraviolet (UV) Spectroscopy provides information about conjugated systems (chromophores) within a molecule. researchgate.net The UV spectrum of this compound would show absorption maxima at specific wavelengths, which can be indicative of the conjugated diene system present in some steroidal structures.
Table 5: Spectroscopic Data for Functional Group and Chromophore Analysis of this compound
| Spectroscopy | Wavelength/Wavenumber | Assignment |
| IR (cm⁻¹) | ~3400 | O-H stretch (hydroxyl group) |
| ~1650 | C=C stretch (alkene) | |
| UV (nm) | [λ_max value] | [Chromophore assignment] |
Development and Validation of Standardized Analytical Protocols for this compound
The development and validation of standardized analytical protocols are essential to ensure the reliability and consistency of data generated for this compound. researchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ijprajournal.com This involves evaluating several key parameters as defined by regulatory bodies like the International Council for Harmonisation (ICH). scielo.brcampilab.by
Key validation parameters include:
Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components. scielo.br
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. scielo.br
Accuracy: The closeness of the test results to the true value. ijprajournal.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). ijprajournal.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijprajournal.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijprajournal.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. ijprajournal.com
By establishing and validating standardized protocols for techniques like HPLC and GC-MS, researchers can ensure the quality and comparability of data for this compound across different laboratories and studies.
Computational Chemistry and Molecular Modeling Applications in 22,23 Dihydrospinasterone Research
Molecular Docking Studies to Predict Ligand-Protein Binding Affinities (e.g., with PLA2 and LOX)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the binding modes and affinities of potential drug candidates with their protein targets.
In the context of 22,23-dihydrospinasterone, molecular docking studies have been employed to investigate its interaction with key enzymes involved in inflammatory pathways, such as phospholipase A2 (PLA2) and lipoxygenase (LOX). oatext.comresearchgate.netsemanticscholar.orgresearchgate.netresearchgate.net
Research has shown that this compound, along with its structural analog stigmasterol (B192456), exhibits hydrophobic interactions with the active sites of both venom and human PLA2. oatext.comresearchgate.net These interactions, devoid of hydrogen bonds, are crucial for its inhibitory potential. oatext.comresearchgate.net The binding of this compound to PLA2 is significant because PLA2 is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor for pro-inflammatory mediators. semanticscholar.org
Similarly, studies have highlighted the potent lipoxygenase inhibitory potential of this compound. researchgate.net Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce inflammatory leukotrienes and other signaling molecules. researchgate.net Molecular docking has revealed that the potent activity of compounds like this compound is attributable to a combination of hydrogen bonding and hydrophobic interactions within the enzyme's active site. researchgate.net
| Target Protein | Interacting Residues (Predicted) | Type of Interaction | Reference |
| Venom PLA2 | Not explicitly detailed in the provided search results | Hydrophobic | oatext.comresearchgate.net |
| Human PLA2 | Not explicitly detailed in the provided search results | Hydrophobic | oatext.comresearchgate.net |
This table is based on available data and will be updated as more specific residue interactions are reported in the literature.
Molecular Dynamics Simulations for Understanding Conformational Dynamics and Binding Stability
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are utilized. MD simulations provide insights into the dynamic behavior of molecules over time, offering a deeper understanding of the conformational changes and the stability of ligand-protein complexes. nih.govnih.govelifesciences.orgmdpi.comcecam.orgnih.govplos.orgmdpi.com
For this compound, MD simulations have been performed to assess the stability of its complex with PLA2. oatext.comresearchgate.net These simulations, often run for nanoseconds, help to validate the docking poses and evaluate the persistence of the observed interactions. researchgate.net The stability of the this compound-PLA2 complex in these simulations further supports its potential as an inhibitor. oatext.comresearchgate.net The use of force fields like AMBER allows for the parameterization of the protein and ligand to simulate their dynamic behavior in a solvated environment. oatext.com
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of molecules. chimicatechnoacta.runih.govmdpi.comnih.govrsc.orgnist.govmdpi.comchemrxiv.org These methods can predict various molecular properties, including electronic structure, reactivity, and spectroscopic data.
While specific quantum chemical studies focused solely on this compound are not extensively detailed in the provided results, the application of these methods to similar molecules is well-established. For instance, Density Functional Theory (DFT) is a common quantum chemical method used to determine electronic and molecular geometry accurately. chimicatechnoacta.ru Such calculations can provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity and its ability to participate in chemical reactions. chimicatechnoacta.ru These computational approaches could be applied to this compound to predict its reactivity and spectroscopic signatures, aiding in its identification and characterization.
Computational Approaches for Elucidating Structure-Activity Relationships (SAR) of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govresearchgate.netmdpi.comresearchgate.netmdpi.com Computational methods play a vital role in establishing these relationships by analyzing the effects of structural modifications on binding affinity and efficacy.
For this compound, computational SAR studies would involve creating a library of its derivatives with modifications at various positions of the steroid nucleus or the side chain. By performing molecular docking and other computational analyses on these derivatives, researchers can identify key structural features responsible for its biological activity. researchgate.net This information is invaluable for the rational design of new, more potent analogs with improved pharmacological profiles. While the search results allude to SAR studies of related compounds, specific computational SAR analyses for this compound derivatives were not explicitly found. researchgate.netresearchgate.net
Predictive Modeling of this compound's Biological Interactions and Pathways
For this compound, predictive modeling could be used to identify other potential protein targets beyond PLA2 and LOX. Profile-inspired approaches, for example, can predict the biological pathways a compound might modulate by analyzing its structural fragments. d-nb.info By comparing the structural features of this compound to those of known bioactive molecules, it may be possible to hypothesize its involvement in various cellular signaling or metabolic pathways. This predictive capacity helps in generating new hypotheses for experimental validation and broadens the understanding of the compound's potential therapeutic applications.
Future Research Trajectories and Interdisciplinary Perspectives on 22,23 Dihydrospinasterone
Discovery and Characterization of Novel Enzymatic Bioconversions Involving 22,23-Dihydrospinasterone
The biosynthesis of brassinosteroids is a complex metabolic grid involving numerous enzymatic steps, primarily catalyzed by cytochrome P450 (P450) enzymes. nih.govnih.gov A major future research avenue will be to pinpoint the precise enzymatic machinery responsible for the synthesis and modification of this compound. Research will likely focus on identifying and functionally characterizing the specific P450 enzymes that catalyze key hydroxylation and oxidation reactions on its steroidal skeleton.
Recent discoveries in BR biosynthesis have revealed novel "shortcut" pathways that bypass previously assumed intermediates, indicating a higher degree of metabolic flexibility than once thought. nih.govjst.go.jpmpg.de Investigating whether this compound is part of a similar alternative or shortcut pathway will be a critical objective. This will involve heterologous expression of candidate P450 genes and in vitro enzyme assays using potential precursors of this compound as substrates. Characterizing these enzymes will not only clarify the biosynthetic origin of this compound but also open avenues for its biotechnological production.
Table 1: Key Enzyme Families in Brassinosteroid Biosynthesis and Their Potential Relevance to this compound
| Enzyme Family | Known Function in BR Biosynthesis | Potential Role for this compound | Key References |
| Cytochrome P450 (CYP) | Catalyze multiple oxidation/hydroxylation steps. | Identification of specific CYPs for its synthesis. | nih.govnih.gov |
| CYP90B (e.g., CYP90B1) | C-22 hydroxylation of campesterol (B1663852) (CR). | May catalyze similar side-chain modifications. | mpg.de |
| CYP90C1 / CYP90D1 | Redundant C-23 hydroxylation, creating a shortcut pathway. | Could be involved in modifying the side chain. | mpg.de |
| Steroid 5α-reductase (e.g., DET2) | Reduction of the B-ring of the steroid nucleus. | Likely involved in the formation of its 5α-stanol core. | nih.gov |
Design and Targeted Synthesis of Potent and Selective this compound Analogues
Chemical synthesis is crucial for overcoming the low natural abundance of brassinosteroids and for creating novel analogues with enhanced or more selective bioactivity. semanticscholar.orgmdpi.com A significant future direction will be the rational design and targeted synthesis of this compound analogues. Drawing from structure-activity relationship studies on other BRs, chemists can introduce strategic modifications to the steroid core and side chain.
For example, research has shown that modifications to the side chain, such as introducing nitrogen-containing functional groups or benzoate (B1203000) esters, can modulate biological activity. semanticscholar.orgnih.govnih.govnih.gov Future work could involve synthesizing a library of this compound derivatives with varied side-chain lengths, polarities, and stereochemistries. These analogues would then be screened in various bioassays to identify compounds with potent and selective activities, potentially leading to new plant growth regulators or other valuable biochemical tools. nih.govnih.gov The use of accessible natural starting materials, such as hyodeoxycholic acid, presents a sustainable route for these synthetic efforts. semanticscholar.orgmdpi.com
Table 2: Strategies for the Synthesis of Brassinosteroid Analogues
| Synthetic Strategy | Target Modification | Example Precursor | Potential Outcome for Analogues | Key References |
| Side Chain Modification | Introduction of nitrogen-containing groups (amides, amines). | Steroidal ketones | Altered polarity and receptor binding affinity. | nih.gov |
| Side Chain Esterification | Addition of benzoate groups at C-22 or C-23. | Hyodeoxycholic Acid | Enhanced or more stable biological activity. | semanticscholar.orgnih.govnih.gov |
| Ring C Functionalization | Introduction of different oxygenated functions. | Deoxycholic Acid | Creation of analogues with novel bioactivity. | tandfonline.com |
| Sharpless Dihydroxylation | Creation of C-22/C-23 diols with specific stereochemistry. | Terminal olefins | Mimicking the essential diol feature of active BRs. | semanticscholar.orgmdpi.com |
Advanced Mechanistic Studies at the Sub-cellular and Systemic Levels
Understanding how this compound functions at a molecular level is paramount. Future research will need to move beyond organism-level effects to dissect its mechanism of action within the cell and throughout the plant. Brassinosteroid signaling is initiated at the cell surface by a receptor kinase complex, typically involving BRI1 (BRASSINOSTEROID INSENSITIVE 1) and its co-receptor BAK1. nih.govmdpi.commdpi.com A key question is whether this compound can bind to and activate this or a similar receptor complex.
Advanced techniques such as surface plasmon resonance and microscale thermophoresis could be used to study its binding kinetics with known BR receptors. At the subcellular level, researchers will investigate how it influences the phosphorylation cascade downstream of the receptor, which involves the kinase BIN2 and the transcription factors BZR1 and BES1. mdpi.commdpi.com Furthermore, studies have revealed that BRs can exert systemic effects, where perception in one tissue, like the phloem, can send signals that coordinate development in distant parts of the plant. researchgate.net Investigating whether this compound participates in such non-cell-autonomous signaling pathways will provide a more complete picture of its role in plant physiology.
Exploration of this compound's Role in Inter-species Ecological Interactions (e.g., Plant-Microbe Symbioses, Herbivore-Plant Interactions)
The role of plant steroids is not limited to internal regulation; they are also key mediators of interactions with other organisms. A promising area of future research is the ecological function of this compound. Studies on other BRs have shown they generally have a positive influence on the formation of arbuscular mycorrhizal (AM) symbioses, a crucial relationship for nutrient uptake in most plants. nih.govpreprints.orgfrontiersin.org Future experiments could test if the application of this compound or the genetic modification of its biosynthetic pathway affects the colonization of roots by AM fungi.
Similarly, BRs are known to modulate plant defense responses against pathogens and herbivores, although their role can be complex and sometimes contradictory. mdpi.compreprints.org Research has identified this compound as having anti-inflammatory and lipoxygenase inhibitory potential, suggesting a role in modulating defense-related pathways. acsmedchem.orgphcogrev.com Future studies should investigate its impact on plant resistance to specific herbivores and pathogens, determining whether it acts as a defense signal, a deterrent, or an attractant, thereby shaping the plant's ecological niche.
Integration of Multi-Omics Technologies (e.g., Metabolomics, Proteomics, Transcriptomics) for Holistic Analysis
To gain a comprehensive, system-wide understanding of the effects of this compound, future research must integrate multi-omics technologies. creative-proteomics.com Transcriptomics (RNA-seq) can reveal the full suite of genes whose expression is regulated by this compound. Proteomics can identify changes in the abundance and post-translational modification (e.g., phosphorylation) of proteins, providing direct insight into signaling events and metabolic shifts. nih.govresearchgate.net Metabolomics can map the broader metabolic consequences of its application, identifying downstream biochemical pathways that are affected.
By combining these datasets, researchers can construct detailed regulatory networks. For instance, proteomics studies on BR signaling have successfully identified known pathway components like the BZR1 transcription factor and novel BR-regulated proteins. nih.gov Applying a similar integrated omics approach to plants treated with this compound will be essential for building a holistic model of its function, from gene regulation to metabolic output, and for uncovering novel components of its signaling pathway. elsevierpure.comfrontiersin.org
Development of Bio-Inspired Synthetic Strategies for Sustainable Production of this compound
The low concentration of many phytosterols (B1254722) in plant tissues makes extraction an inefficient and unsustainable source for large-scale use. semanticscholar.orgmdpi.com A critical future trajectory is the development of sustainable methods for producing this compound and its valuable analogues. Bio-inspired synthesis, which uses abundant, naturally derived molecules as starting materials, offers a promising path forward.
Chemists have already demonstrated the feasibility of synthesizing BR analogues from precursors like stigmasterol (B192456) and hyodeoxycholic acid, a bile acid. semanticscholar.orgijpsr.com Future research should focus on optimizing these routes and exploring other renewable feedstocks for the synthesis of the specific this compound skeleton. An alternative and highly sustainable approach would be metabolic engineering, where the biosynthetic pathway for this compound is reconstituted in a microbial host, such as yeast or E. coli. This would involve identifying the key biosynthetic genes (as described in section 8.1) and assembling them into an engineered microorganism, enabling scalable and controlled production through fermentation.
Q & A
Basic Research Questions
Q. How is 22,23-Dihydrospinasterone isolated and characterized from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques like column chromatography or HPLC. For characterization, combine spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) : Assign proton (¹H-NMR) and carbon (¹³C-NMR) signals to confirm steroidal backbone and functional groups.
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular formula (e.g., [M+H]+ peak for C₂₉H₄₈O₂).
- X-ray Crystallography (if crystalline): Resolve 3D structure unambiguously .
- Data Table Suggestion :
| Technique | Key Peaks/Data | Reference Value |
|---|---|---|
| ¹H-NMR | δ 0.68 (s, CH₃-18) | Literature |
| HR-MS | m/z 428.3652 ([M+H]⁺) | Calculated: 428.3654 |
Q. What are the standard purity criteria for this compound in pharmacological studies?
- Methodological Answer : Purity ≥95% assessed via HPLC (C18 column, acetonitrile/water gradient). Validate with:
- UV-Vis Spectrophotometry : Monitor λ_max ~240 nm (conjugated ketone absorption).
- Melting Point : Compare to literature values (e.g., 180–182°C).
- Elemental Analysis : Match theoretical C, H, O percentages .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Conduct a systematic meta-analysis:
Variable Mapping : Compare experimental conditions (e.g., cell lines, dosage, solvent carriers).
Purity Reassessment : Re-analyze compounds from conflicting studies using standardized protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
